2-(4-chlorophenyl)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]acetamide
Description
2-(4-Chlorophenyl)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]acetamide is a pyrimidine-based acetamide derivative characterized by a 4-chlorophenyl group attached to an acetamide moiety and a substituted pyrimidine ring with dimethylamino and methoxy groups. Its synthesis typically involves multi-step organic reactions under reflux conditions, with optimized parameters for yield and purity .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-20(2)14-12(9-17-15(19-14)22-3)18-13(21)8-10-4-6-11(16)7-5-10/h4-7,9H,8H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDLJVAQTWDCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Acetamide: The initial step involves the reaction of 4-chlorobenzoyl chloride with acetamide under basic conditions to form 2-(4-chlorophenyl)acetamide.
Introduction of the Dimethylamino Group:
Formation of the Methoxypyrimidinyl Group: The final step involves the formation of the methoxypyrimidinyl group through a cyclization reaction with appropriate pyrimidine precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(Dimethylamino)-2-Methoxypyrimidin-5-Yl]-2-(4-Methoxyphenyl)Acetamide
- Structural Differences : Replaces the 4-chlorophenyl group with a 4-methoxyphenyl group.
- The absence of chlorine may alter binding affinity in hydrophobic pockets .
- Biological Relevance : Demonstrated stronger π-π stacking interactions in molecular models due to the methoxy group’s planar structure .
N-[4-(Dimethylamino)-2-Methoxypyrimidin-5-Yl]-2-Fluorobenzamide
- Structural Differences : Substitutes the acetamide-linked chlorophenyl with a fluorobenzamide group.
- Impact : Fluorine’s high electronegativity and small size improve metabolic stability and bioavailability compared to chlorine. However, the chloro group’s larger size may enhance van der Waals interactions in certain targets .
Pyrimidine Derivatives with Varied Functional Groups
4-Chloro-N-(Phenyl)Pyrimidinamine
- Structural Differences: Contains an amine group instead of acetamide and lacks the dimethylamino substituent.
- Impact : The absence of acetamide reduces hydrogen-bonding capacity, leading to lower solubility and weaker target binding .
N-(5-Chloro-2-Hydroxyphenyl)-2-{[(4-Hydroxy-6-Methylthieno[2,3-D]Pyrimidin-2-Yl)Methyl]Sulfanyl}Acetamide
- Structural Differences: Incorporates a thieno-pyrimidine ring and sulfanyl linkage instead of a pyrimidine ring.
- Impact : The sulfur atom enhances metabolic stability but may introduce steric hindrance. The hydroxy group increases polarity, contrasting with the chloro group’s hydrophobicity .
Halogen-Substituted Analogs
N-(4-Chloro-5-Methyl-6-Phenylpyrimidin-2-Yl)Acetamide
- Structural Differences: Features a methyl group on the pyrimidine ring and lacks the methoxy and dimethylamino groups.
- Impact: Reduced hydrogen-bonding capacity due to missing methoxy/dimethylamino groups, leading to lower interaction with polar targets .
N-(3-((4-((4-Chlorophenyl)Amino)-5-Fluoropyrimidin-2-Yl)Amino)Phenyl)-2-(Dimethylamino)Acetamide
- Structural Differences: Contains a fluoropyrimidine core and additional phenylamino group.
- Impact : Fluorine’s electronegativity enhances binding to electron-rich regions, while the chloro group’s hydrophobicity may favor different binding pockets .
Comparative Analysis Table
| Compound Name | Core Structure | Key Substituents | Unique Properties | Biological Implications | Reference |
|---|---|---|---|---|---|
| Target Compound | Pyrimidine | 4-Chlorophenyl, dimethylamino, methoxy | High hydrophobicity (Cl), dual H-bonding (dimethylamino/methoxy) | Enhanced target binding via Cl and polar interactions | |
| N-[4-(Dimethylamino)-2-Methoxypyrimidin-5-Yl]-2-(4-Methoxyphenyl)Acetamide | Pyrimidine | 4-Methoxyphenyl, dimethylamino, methoxy | Electron-rich (methoxy), planar structure | Strong π-π stacking, improved solubility | |
| N-(5-Chloro-2-Hydroxyphenyl)-2-{[(4-Hydroxy-6-Methylthieno[2,3-D]Pyrimidin-2-Yl)Methyl]Sulfanyl}Acetamide | Thieno-pyrimidine | Chlorophenyl, sulfanyl, hydroxy | Sulfur-enhanced stability, polar hydroxy group | Antimicrobial/anticancer potential | |
| 4-Chloro-N-(Phenyl)Pyrimidinamine | Pyrimidine | Phenylamine, chloro | Lacks acetamide and dimethylamino | Reduced solubility and binding affinity |
Key Findings and Implications
- Chlorophenyl vs. Methoxyphenyl : The chloro group enhances hydrophobicity, favoring interactions with lipophilic targets, while methoxy improves solubility and π-π interactions .
- Acetamide vs.
- Halogen Effects : Chlorine’s larger size and lower electronegativity compared to fluorine may prioritize hydrophobic over electronic interactions .
Biological Activity
2-(4-chlorophenyl)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl group and a dimethylamino-substituted pyrimidine moiety, which are key to its biological activity. The structural formula can be represented as follows:
Antiviral Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, compounds related to this compound demonstrated effectiveness against human adenovirus (HAdV) by targeting the viral DNA replication process. Notably, certain analogues showed improved selectivity indexes and low cytotoxicity, suggesting a promising therapeutic profile for treating viral infections .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been investigated through various assays. In vitro studies have shown that similar pyrimidine derivatives effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, some derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-inflammatory activity .
The biological activity of this compound can be attributed to its ability to modulate key biochemical pathways. The following mechanisms have been proposed:
- Inhibition of Viral Replication : Compounds similar to this one have been shown to interfere with the viral life cycle by inhibiting DNA synthesis.
- COX Enzyme Inhibition : The ability to inhibit COX enzymes leads to decreased production of pro-inflammatory mediators, thereby reducing inflammation.
Case Studies
Q & A
Q. What are the key synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step routes, typically starting with cyclization of chlorophenyl precursors and functionalization of the pyrimidine ring. Critical steps include:
- Acetamide bond formation : Achieved via nucleophilic substitution or condensation under basic conditions (e.g., triethylamine or potassium carbonate) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reaction efficiency .
- Temperature control : Maintained between 60–80°C to optimize reaction kinetics and minimize side products .
Q. Which spectroscopic techniques confirm structural integrity and purity?
- ¹H/¹³C NMR : Identifies hydrogen/carbon environments. Key peaks include:
- Chlorophenyl aromatic protons: δ 7.2–7.4 ppm.
- Pyrimidine ring protons: δ 8.1–8.3 ppm.
- Dimethylamino group: δ 2.9–3.1 ppm .
- IR spectroscopy : Confirms C=O (1650 cm⁻¹) and N-H (1550 cm⁻¹) stretches .
- High-resolution MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 375.12) .
Q. How is purity assessed post-synthesis?
- Chromatography : HPLC or TLC with UV detection identifies impurities (retention time shifts indicate byproducts) .
- Melting point analysis : Sharp melting ranges (e.g., 180–182°C) confirm crystallinity .
Advanced Questions
Q. How can researchers resolve discrepancies in NMR spectral data?
- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotational isomerism) .
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, especially for overlapping pyrimidine and aromatic signals .
- Deuterated solvents : Use DMSO-d6 or CDCl3 to eliminate solvent interference .
Q. What strategies optimize solubility and stability in biological assays?
- Co-solvents : Use DMSO (≤0.1%) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
- pH adjustment : Buffered solutions (pH 7.4) mimic physiological conditions and prevent hydrolysis .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid) to the pyrimidine ring while retaining bioactivity .
Q. How do substituent electronic properties influence derivatization?
- Electron-withdrawing groups (e.g., -Cl on phenyl): Increase electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks .
- Steric hindrance : Methoxy and dimethylamino groups on the pyrimidine ring may slow reactions at adjacent positions .
Q. What in vitro models evaluate biological activity?
- Enzyme inhibition assays : Target kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cell viability assays : Screen anticancer activity in HeLa or MCF-7 cells via MTT or resazurin protocols .
Q. How to address contradictory bioactivity data across studies?
- Standardize assay conditions : Use identical cell lines, serum concentrations, and incubation times .
- Orthogonal validation : Combine SPR (surface plasmon resonance) for binding affinity with cellular assays to confirm mechanism .
- Stability profiling : Monitor compound degradation in assay media via LC-MS to rule out false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
